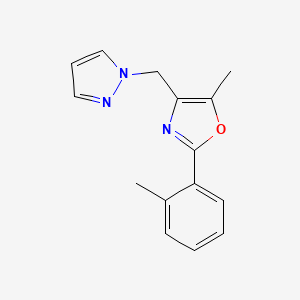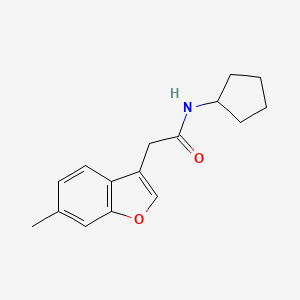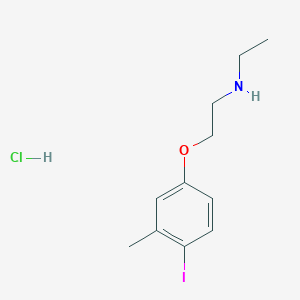
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide selectively binds to the allosteric site of mGluR5, which is located on the extracellular domain of the receptor. This binding inhibits the activation of the receptor by its endogenous ligand glutamate, leading to a decrease in intracellular signaling cascades mediated by mGluR5. This results in a reduction of excitatory neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to affect the expression and function of ion channels, such as NMDA receptors and voltage-gated calcium channels. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models. It has also been shown to have analgesic properties and to reduce drug-seeking behavior in addiction models.
実験室実験の利点と制限
One major advantage of using 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high selectivity and specificity for mGluR5. This allows researchers to study the role of mGluR5 in various physiological and pathological processes with minimal interference from other receptor subtypes. However, one limitation of using this compound is its relatively low potency and efficacy compared to other mGluR5 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which can lead to non-specific effects and off-target effects.
将来の方向性
There are several future directions for research on 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and mGluR5 antagonists. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder. Additionally, the potential use of mGluR5 antagonists as adjunctive therapy in combination with other drugs is an area of active research.
合成法
The synthesis of 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the condensation of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine and 2-methoxyethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylmorpholine to give this compound in high yield and purity.
科学的研究の応用
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in animal models of fragile X syndrome, Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-27-17-16-24-14-10-21(11-15-24)25-13-5-8-20(18-25)22(26)23-12-9-19-6-3-2-4-7-19/h2-4,6-7,20-21H,5,8-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGBXNEWWMKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)


![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)
